4-(Iodomethyl)phenol
Description
This compound is likely used in organic synthesis as an intermediate, particularly in nucleophilic substitution or coupling reactions due to the reactive C–I bond . Its iodine content may also make it relevant in radiopharmaceuticals or diagnostic agents, though specific applications require further validation.
Properties
IUPAC Name |
4-(iodomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIYQPDJHYAGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-Iodophenol (CAS 540-38-5)
- Structure: Iodine directly substituted at the para position of phenol.
- Physical Properties :
- Reactivity: Undergoes electrophilic substitution at the ortho/para positions due to the electron-withdrawing iodine atom. indicates that iodophenols form via enzymatic or chemical iodination, with 2-iodophenol forming faster than 4-iodophenol .
- Applications: Diagnostic agent and synthetic intermediate .
Comparison :
- The iodomethyl group in 4-(Iodomethyl)phenol introduces a longer substituent chain compared to 4-iodophenol.
- The C–I bond in the iodomethyl group is more reactive toward nucleophilic substitution (e.g., SN2 reactions) than the aromatic C–I bond in 4-iodophenol.
4-(Methoxymethyl)phenol (CAS not specified)
- Structure : Methoxymethyl (–CH₂OCH₃) group at the para position.
- Properties: Hydrophobicity: Higher than 4-iodophenol due to the nonpolar methoxy group. Reactivity: The ether group is less reactive than the C–I bond, making it more stable under basic conditions .
Comparison :
- The iodomethyl group in this compound is more polarizable and reactive than the methoxymethyl group, enabling participation in halogen-bonding interactions or cross-coupling reactions.
4-Nitrophenol (CAS 100-02-7)
- Structure: Nitro (–NO₂) group at the para position.
- Properties: Acidity: pKa ~7.1, significantly more acidic than this compound (phenol pKa ~10). Reactivity: Nitro group strongly deactivates the ring, directing further substitutions to meta positions .
- Applications : Precursor in dye synthesis and pesticide manufacturing .
Comparison :
- The iodomethyl group is less electron-withdrawing than the nitro group, resulting in milder deactivation of the aromatic ring. This allows this compound to retain some reactivity toward electrophilic substitutions.
4-Iodoanisole (CAS 696-62-8)
- Structure : Methoxy and iodine substituents at para positions.
- Properties :
- Applications : Intermediate in organic synthesis .
Comparison :
- This compound lacks the methoxy group’s activating effects, making its aromatic ring less reactive than 4-iodoanisole.
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